7-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one
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Overview
Description
7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a chromenone core
Preparation Methods
The synthesis of 7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one typically involves a multi-step processThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The chromenone core can be oxidized under specific conditions to form different derivatives.
Reduction: The piperazine ring can be reduced to modify its pharmacological properties.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including neurological disorders and cancers.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring is known to modulate the activity of neurotransmitter receptors, while the chromenone core can interact with various enzymes involved in metabolic pathways. These interactions lead to the modulation of biological processes, which can result in therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives and chromenone-based molecules. Compared to these compounds, 7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Some similar compounds are:
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- para-Methoxyphenylpiperazine
- 4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one .
Properties
Molecular Formula |
C25H28N2O5 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
7-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-3,4,8-trimethylchromen-2-one |
InChI |
InChI=1S/C25H28N2O5/c1-16-17(2)25(29)32-24-18(3)22(10-9-21(16)24)31-15-23(28)27-13-11-26(12-14-27)19-5-7-20(30-4)8-6-19/h5-10H,11-15H2,1-4H3 |
InChI Key |
CGQKOFBPFXPPRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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